Synthetic Yield: 3-Acetamidophthalic Anhydride Route Delivers Industrial-Grade Efficiency for Apremilast
The patented industrial method using 3-acetamidophthalic anhydride (derived from 3-acetamidophthalic acid) achieves a two-step yield of 75% with 99.8% purity by HPLC for the key intermediate, representing a substantial improvement over the prior art baseline of only 61% yield for 3-acetamidophthalic anhydride preparation [1]. In an alternative patented process, 3-acetamidophthalic anhydride reactivity was optimized to produce Apremilast in >90% yield with >99.5% purity and >99.5% enantiomeric excess, demonstrating superior synthetic efficiency [2]. By contrast, published routes using 3-nitrophthalic acid as the starting material require a multi-step sequence of reduction (Pd/C, H₂) followed by acetylation with acetic anhydride to reach the same acetamidophthalic anhydride intermediate, adding two additional synthetic steps and associated purification burdens [1].
| Evidence Dimension | Synthetic yield of key Apremilast intermediate / final product |
|---|---|
| Target Compound Data | 75% two-step yield (99.8% HPLC purity) for 3-acetamidophthalic anhydride [1]; >90% yield (>99.5% purity, >99.5% ee) for final Apremilast [2] |
| Comparator Or Baseline | Prior art baseline: 61% yield for 3-acetamidophthalic anhydride [1]. 3-Nitrophthalic acid route: requires additional reduction + acetylation steps [1]. |
| Quantified Difference | Yield improvement: +14 percentage points (from 61% to 75%) for intermediate. For final product, >90% vs. typical 39–75% range in earlier patent disclosures. |
| Conditions | Industrial-scale synthesis; glacial acetic acid solvent; reflux conditions; HPLC purity assessment [1]; toluene/acetic acid at 80–100 °C [2]. |
Why This Matters
For procurement decisions, the documented yield advantage of 14–29+ percentage points directly translates into lower cost per batch of Apremilast and supports regulatory submissions with established industrial process data.
- [1] CN105294534A. Industrial method for preparing apremilast and intermediate thereof. UTOPHARM SHANGHAI. Publication Date: 2016-02-03. View Source
- [2] U.S. Patent Application 20170057916. Novel Forms of Apremilast and the Process of Making the Same. Publication Date: 2017-03-02. View Source
